Chemerin-9 is classified as a bioactive peptide. It is derived from chemerin, a protein that is expressed in various tissues, including adipose tissue, liver, and skin. The peptide sequence corresponds to amino acids 149 to 157 of the chemerin protein, and it is often used in research to study chemerin's biological activities. The TFA (trifluoroacetic acid) salt form is commonly utilized to enhance solubility and stability during laboratory experiments.
The synthesis of Chemerin-9 typically involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. This technique allows for the sequential addition of amino acids to a growing peptide chain attached to a solid support.
Chemerin-9 (149-157) has a specific amino acid sequence that contributes to its biological activity. The molecular structure can be represented as follows:
Chemerin-9 participates in various biochemical interactions, primarily involving its binding to specific receptors such as Chemokine-like receptor 1 (CMKLR1). This interaction triggers signaling pathways that regulate cellular responses.
Chemerin-9 exerts its biological effects by binding to CMKLR1 and other receptors like Chemokine receptor-like 2 (CCRL2). This interaction activates intracellular signaling cascades that influence various cellular functions.
Chemerin-9 has several applications in scientific research:
Recent high-resolution cryo-electron microscopy studies have resolved the ternary complex structure of Chemokine-Like Receptor 1 bound to Chemerin-9 (149-157) and the inhibitory G protein (Gi) at 2.94-Å resolution. This structure reveals that Chemerin-9 docks deeply within the orthosteric binding pocket of Chemokine-Like Receptor 1, situated between the transmembrane helices and extending towards the extracellular loops. The complex exhibits a 1:1:1 stoichiometry, with the peptide agonist primarily engaging the receptor's extracellular segments and upper transmembrane regions. Crucially, the cryo-electron microscopy density map demonstrates direct interactions between the C-terminal phenylalanine residue (Phe157) of Chemerin-9 and transmembrane helix 2 of Chemokine-Like Receptor 1, positioning the receptor in an active conformation capable of engaging the Gi heterotrimer. This structural arrangement facilitates a tight coupling interface between Chemokine-Like Receptor 1 and the Gi α-subunit, particularly through interactions involving intracellular loop 2 and transmembrane helix 6 [1] [5] [7].
Mutagenesis studies combined with molecular dynamics simulations have identified critical residues governing Chemerin-9 binding and receptor activation:
Table 1: Key Chemokine-Like Receptor 1 Residues for Chemerin-9 Binding and Signaling
Residue (Location) | Interaction with Chemerin-9 | Functional Consequence of Mutation |
---|---|---|
Phe²·⁵³ (Transmembrane Helix 2) | π-π stacking with Phe8 (Phe157) | >100-fold ↓ binding affinity; abolished Gi activation |
Glu⁹⁷ (Extracellular Loop 1) | H-bond with Tyr1 (Tyr149) backbone | Impaired calcium mobilization; reduced Gi coupling |
Asp⁹⁹ (Extracellular Loop 1) | H-bond with Gln5 (Gln153) backbone | Impaired calcium mobilization; reduced Gi coupling |
Tyr²⁵⁹ (Extracellular Loop 2) | Hydrophobic interaction with Tyr149-Phe150-Pro151 | Preserved binding; ↓ signaling efficacy |
Arg²³⁸ (Transmembrane Helix 6) | Salt bridge with Ser157 C-terminus | Markedly reduced activation potency |
Binding of Chemerin-9 induces profound conformational rearrangements within Chemokine-Like Receptor 1 that facilitate Gi protein coupling and activation. Molecular dynamics simulations based on the cryo-electron microscopy structure reveal two major shifts:
The intracellular loops of Chemokine-Like Receptor 1 serve as critical scaffolds for G protein engagement:
These coordinated rearrangements in the transmembrane bundle and intracellular domains enable Chemokine-Like Receptor 1 to catalyze GDP release from Gαi and facilitate GTP binding, initiating downstream signaling cascades including inhibition of adenylate cyclase, activation of mitogen-activated protein kinase pathways, and calcium mobilization [1] [4] [7].
Despite sharing significant sequence homology with Chemokine-Like Receptor 1 (≈35%), G Protein-Coupled Receptor 1 exhibits distinct pharmacological responses to Chemerin-9:
The three chemerin receptors exhibit specialized functions in chemerin biology:
Table 2: Functional Properties of Chemerin Receptors Activated by Chemerin-9
Receptor | Gi Protein Activation | β-Arrestin Recruitment (EC₅₀) | Ligand Internalization | Primary Functional Role |
---|---|---|---|---|
Chemokine-Like Receptor 1 | Potent activation (Gαi1/2/3, GαoA/B; EC₅₀ ≈ 1.9-3.1 nM) | Moderate (EC₅₀ ≈ 20-50 nM) | Activation-dependent (via β-arrestin) | Dual G protein and arrestin signaling; inflammation regulation |
G Protein-Coupled Receptor 1 | Not detectable | Potent (EC₅₀ ≈ 2.9-3.1 nM; faster kinetics) | Constitutive & activation-dependent | Arrestin signaling & ligand scavenging; glucose metabolism |
C-C Motif Chemokine Receptor-Like 2 | Not detectable | Not detectable | Not detectable | Non-signaling chemerin presentation; local concentration enhancement |
This functional divergence highlights how the chemerin system utilizes receptor specialization to fine-tune inflammatory and metabolic responses. While Chemokine-Like Receptor 1 serves as the primary signal transducer for Chemerin-9, G Protein-Coupled Receptor 1 acts as a regulatory sink modulating ligand availability, and C-C Motif Chemokine Receptor-Like 2 amplifies local chemerin gradients. The development of receptor-selective ligands like the first G Protein-Coupled Receptor 1-selective peptide (designed based on extracellular loop 2 differences) further underscores the pharmacological relevance of these distinctions [5] [9].
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